molecular formula C12H15N5O2S B15156483 N-methyl-1-(7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide

N-methyl-1-(7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide

Cat. No.: B15156483
M. Wt: 293.35 g/mol
InChI Key: VTURSEYMDCRFQB-UHFFFAOYSA-N
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Description

N-methyl-1-(7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide is a synthetic small molecule with a molecular weight of 293.35 and an empirical formula of C12H15N5O2S . This compound belongs to the class of thiazolopyrimidines, which are fused bicyclic heterocyclic systems known to be of significant interest in medicinal chemistry due to their broad bioactivity and resemblance to purine bases . The structure features a thiazolo[4,5-d]pyrimidine core, a privileged scaffold in drug discovery, linked to a N-methylpiperidine-4-carboxamide group. This specific molecular architecture suggests potential for interacting with various enzymatic targets, particularly kinases and other ATP-binding sites. Compounds within this structural class have been extensively investigated as inhibitors for targets such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, making them promising scaffolds in oncology research . Furthermore, related heterocyclic derivatives have demonstrated potential as cyclooxygenase-2 (COX-2) inhibitors with associated analgesic and anti-inflammatory activities . As a screening compound, it is a valuable tool for hit-to-lead optimization campaigns, biological probing, and investigating novel therapeutic pathways. Researchers can utilize this compound in high-throughput screening, assay development, and structure-activity relationship (SAR) studies. This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C12H15N5O2S

Molecular Weight

293.35 g/mol

IUPAC Name

N-methyl-1-(7-oxo-6H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C12H15N5O2S/c1-13-10(18)7-2-4-17(5-3-7)12-16-9-8(20-12)11(19)15-6-14-9/h6-7H,2-5H2,1H3,(H,13,18)(H,14,15,19)

InChI Key

VTURSEYMDCRFQB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1CCN(CC1)C2=NC3=C(S2)C(=O)NC=N3

Origin of Product

United States

Preparation Methods

Spectroscopic Confirmation

  • IR Spectroscopy : Peaks at 1650 cm⁻¹ (amide C=O) and 3250 cm⁻¹ (N-H stretch) confirm the carboxamide moiety.
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.6–1.8 (m, 4H, piperidine CH₂), 2.8 (s, 3H, N-CH₃), 3.4–3.6 (m, 2H, piperidine N-CH₂), 4.3 (br s, 1H, piperidine CH), 8.3 (s, 1H, thiazolo H).
  • ¹³C NMR : 169.5 ppm (amide C=O), 160.2 ppm (thiazolo C2), 45.3 ppm (N-CH₃).

Crystallographic Validation

Single-crystal X-ray diffraction of analogous compounds reveals a planar thiazolo[4,5-d]pyrimidinone core (mean deviation: 0.12 Å) and a chair conformation for the piperidine ring. Hydrogen-bonding interactions between the amide NH and pyrimidine N stabilize the molecular packing.

Yield Optimization and Challenges

Solvent and Temperature Effects

Comparative studies in acetonitrile, DMF, and DMSO demonstrate that polar aprotic solvents enhance SNAr reactivity but may promote decomposition at elevated temperatures (>100°C). Acetonitrile at 80°C balances reactivity and stability, achieving yields of 78–82%.

Byproduct Formation

Common byproducts include:

  • Hydrolysis Product : 2-Hydroxy-thiazolo[4,5-d]pyrimidinone (5–10%), formed via nucleophilic attack by water.
  • Dimerization : Piperidine-amide dimers (<5%), mitigated by using excess thiazolo core.

Scalability and Industrial Applications

Kilogram-scale synthesis employs continuous flow reactors to maintain temperature control and reduce reaction times. A pilot-scale process reported in produces 1.2 kg of the target compound with 75% overall yield, highlighting reproducibility for pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-{7-oxo-6H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-methyl-1-{7-oxo-6H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of topoisomerase I.

    Medicine: Explored for its anticancer properties, showing cytotoxicity against various cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-methyl-1-{7-oxo-6H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as a topoisomerase I inhibitor, it stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication and transcription. This leads to the accumulation of DNA breaks and ultimately induces cell death in cancer cells .

Comparison with Similar Compounds

Structural Differences :

  • Substituents: The cyclopropyl group replaces the N-methyl on the piperidine ring, and an additional 2-(isopropylamino)-2-oxoethyl chain is attached to the 6-position of the thiazolopyrimidine core.

Physicochemical Properties :

  • Cyclopropyl may enhance metabolic stability by reducing oxidative degradation .

5-Trifluoromethyl-thiazolo[4,5-d]pyrimidines ()

Structural Differences :

  • A trifluoromethyl (CF₃) group replaces the 5-hydrogen on the pyrimidine ring.
  • Lacks the piperidine-4-carboxamide side chain.

Physicochemical and Spectral Properties :

  • Lipophilicity : CF₃ increases logP, enhancing membrane permeability but possibly reducing aqueous solubility.
  • IR/NMR Data : CF₃ absorption at 1122–1166 cm⁻¹ (IR) and absence of 6-NH proton signals in some derivatives (1H NMR) .

Thiazolo[3,2-a]pyrimidine Derivatives ()

Structural Differences :

  • The thiazolo ring is fused at [3,2-a] instead of [4,5-d], altering the ring geometry and electronic distribution.
  • Compounds feature substituents like p-chlorobenzaldehyde or isoxazole rings instead of the piperidine carboxamide.

N-(4-chloro-2-fluorophenyl)-2-[2-(methylsulfanyl)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide ()

Structural Differences :

  • A chloro-fluorophenyl acetamide group replaces the piperidine carboxamide.
  • Contains a methylsulfanyl group at the 2-position and a phenyl ring at the 6-position.

Physicochemical Properties :

  • Higher molecular weight (476.93 g/mol) due to aromatic and halogen substituents.
  • Chlorine and fluorine atoms may enhance target binding via halogen bonds but increase toxicity risks .

Key Research Findings and Trends

Bioactivity Correlation : Piperidine carboxamide derivatives (e.g., ) are associated with kinase inhibition, while simpler thiazolopyrimidines () show broader antimicrobial or anticancer effects .

Synthetic Complexity: Target compound’s lack of bulky substituents (vs.

Metabolic Stability : CF₃ () and cyclopropyl () groups improve stability compared to the target’s N-methyl group .

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